4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol
Description
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is an azo-phenolic compound characterized by a bromo substituent at the 4-position, a methyl group at the 2-position, and a 1-naphthyldiazenyl moiety at the 6-position. Azo compounds are widely studied for their applications in dyes, photochemical sensors, and coordination chemistry due to their π-conjugated systems and redox activity.
Properties
Molecular Formula |
C17H13BrN2O |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-(naphthalen-1-yldiazenyl)phenol |
InChI |
InChI=1S/C17H13BrN2O/c1-11-9-13(18)10-16(17(11)21)20-19-15-8-4-6-12-5-2-3-7-14(12)15/h2-10,21H,1H3 |
InChI Key |
GKLZHXSFWWNFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N=NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-bromo-2-methylphenol under acidic conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinone derivatives, and the naphthyldiazenyl group can undergo reduction.
Coupling Reactions: The compound can participate in further coupling reactions with other diazonium salts.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced naphthyldiazenyl compounds.
Scientific Research Applications
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Compounds:
4-[(E)-1-Naphthyldiazenyl]phenol (C₁₆H₁₂N₂O) Lacks bromo and methyl groups but shares the naphthyldiazenyl-phenol backbone. Crystal Structure: Two crystallographically independent molecules exhibit planar distortions, with dihedral angles between the benzene and naphthalene systems of 9.04° and 5.69°. O–H⋯N hydrogen bonds form polymeric chains along the [001] direction . Hydrogen Bond Geometry: O–H distance = 0.82 Å, H⋯N distance = 1.95 Å, O⋯N distance = 2.754 Å, angle = 166° .
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Methoxy substituent at the 2-position instead of methyl. The benzimidazolyl group introduces additional hydrogen-bonding sites compared to the naphthyldiazenyl group .
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol Contains a trifluoromethylphenylimino group instead of diazenyl.
Table 1: Structural Parameters of Comparable Compounds
Photochemical and Reactivity Comparisons
Key Findings from Phenol Transformation Studies:
- Diazenyl vs. Quinoid Sensitizers: Quinoid compounds (e.g., 9,10-anthraquinone) act as photosensitizers, promoting phenol degradation via triplet-state-mediated oxidation. The diazenyl group in the target compound may exhibit similar redox activity but with distinct excited-state dynamics due to its conjugated azo bond . Quantum yields for phenol degradation under blue light follow: AQ > BAD > EtAQ > NQ > DAQ. Diazenyl compounds like the target may exhibit lower quantum yields due to reduced spin density localization compared to anthraquinones .
Table 2: Photochemical Properties of Sensitizers
Biological Activity
4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H14BrN3O
- Molecular Weight : 332.19 g/mol
Mechanisms of Biological Activity
Preliminary studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
- Antioxidant Properties : In vitro assays indicate that it possesses significant antioxidant capabilities, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Initial investigations suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Antimicrobial Studies
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study highlights the compound's potential as a lead for developing new antimicrobial agents.
Antioxidant Activity
Research by Lee et al. (2020) assessed the antioxidant activity using DPPH radical scavenging assays. The findings were as follows:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 60% |
| 100 | 85% |
The results indicate a dose-dependent increase in antioxidant activity, suggesting that higher concentrations enhance its efficacy.
Enzyme Inhibition Studies
A recent investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibits acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The results are detailed in Table 2.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
This finding suggests a potential role for this compound in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
